
Deoxyuridine monophosphate disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuridine monophosphate disodium begins with uridine monophosphate. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and ATP to uridine diphosphate and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase catalyzes the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate. Finally, deoxyuridine triphosphate is converted to deoxyuridine monophosphate through the addition or removal of phosphate groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of synthetic organic chemistry techniques. The compound is synthesized in a controlled environment to ensure high purity and yield. The process often involves the use of high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
化学反応の分析
Types of Reactions
Deoxyuridine monophosphate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxyuridine, and various substituted derivatives .
科学的研究の応用
Deoxyuridine monophosphate disodium has a wide range of scientific research applications, including:
Biology: Utilized in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in treating various cancers, including squamous cell cancer.
Industry: Employed in the production of nucleotides and other biochemical compounds.
作用機序
Deoxyuridine monophosphate disodium exerts its effects by serving as a substrate for the enzyme thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. The inhibition of this conversion can control bacterial and eukaryotic cell growth .
類似化合物との比較
Similar Compounds
- Uridine monophosphate disodium
- Deoxycytidine monophosphate disodium
- Deoxyuridine triphosphate sodium salt
- Uridine triphosphate trisodium salt hydrate
Uniqueness
Deoxyuridine monophosphate disodium is unique in its role as a precursor to deoxythymidine monophosphate, making it essential for DNA synthesis. Its ability to be used as a reference substrate in chemotherapy studies further highlights its importance in scientific research .
特性
分子式 |
C9H13N2Na2O8P |
|---|---|
分子量 |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
InChIキー |
CWTUMDATELIIAI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


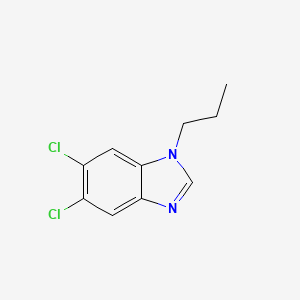
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

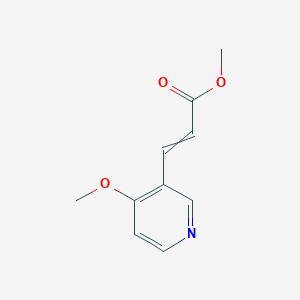
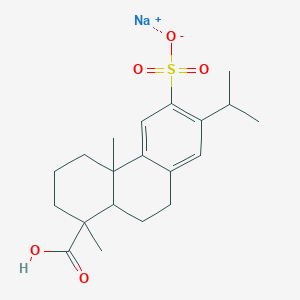
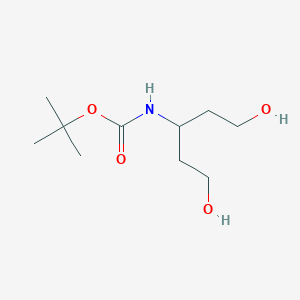

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
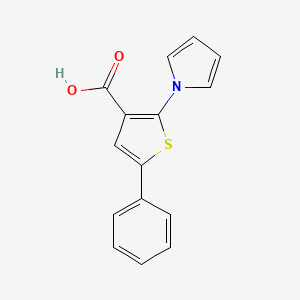
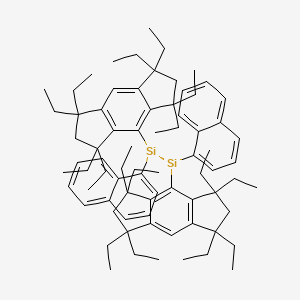
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
